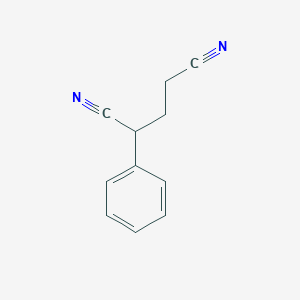

2-Phenylpentanedinitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

1. Organic Synthesis and Chemical Reactions

2-Phenylpentanedinitrile derivatives have been utilized in organic synthesis, showcasing their relevance in constructing complex molecular structures. For instance, the study of 3-(4-Iodophenyl)pentanedinitrile highlights the structural features of pentanedinitrile derivatives, emphasizing the significance of steric interactions and the presence of weak hydrogen and halogen bonds in crystalline structures (Nanpo & Okuno, 2019). Additionally, the double nucleophilic addition of trimethylsilyl cyanide to α,β-unsaturated aldimines, leading to 2-aminopentanedinitriles, showcases the versatility of pentanedinitrile derivatives in synthesizing amines with potential applications in medicinal chemistry (Shimizu, Kamiya, & Hachiya, 2005).

2. Material Science and Polymer Chemistry

Pentanedinitrile compounds have been explored for their potential in material science, particularly in the synthesis of novel polymers with desirable thermal properties. For example, the preparation and study of novel phthalonitrile oligomers containing biphenyl ethernitrile/bisphthalonitrile blends demonstrate the application of pentanedinitrile derivatives in creating high-performance polymers with excellent char yields and thermal stability (Yang, Lei, Zhong, Zhao, & Liu, 2011).

3. Photophysical Studies

The study of ortho, ortho' dialkyl phenyl azides, including derivatives related to pentanedinitrile, contributes to the understanding of photochemical processes, offering insights into the photophysics of nitrenes and their application in photoinduced organic transformations (Tsao & Platz, 2003).

4. Catalysis and Chemical Transformations

Research into the catalytic applications of pentanedinitrile derivatives, such as the critical role of CeO2 crystal-plane in controlling Pt chemical states for the hydrogenolysis of furfuryl alcohol to 1,2-pentanediol, showcases the importance of pentanedinitrile compounds in facilitating selective chemical transformations with implications for sustainable chemistry and material science (Tong, Liu, Guo, Banis, Hu, & Wang, 2018).

Mécanisme D'action

Target of Action

Many compounds interact with receptors, enzymes, ion channels, and transporters in the body

Mode of Action

The exact mode of action of 2-Phenylpentanedinitrile is currently unknown due to the lack of specific research on this compound. For instance, they can act as agonists or antagonists at receptors, inhibit or activate enzymes, or modulate the function of ion channels .

Biochemical Pathways

For example, some compounds can affect the Ehrlich pathway, which is involved in the biosynthesis of certain substances

Pharmacokinetics

Pharmacokinetic properties can greatly influence a compound’s bioavailability and overall effect in the body . More research is needed to understand the pharmacokinetics of 2-Phenylpentanedinitrile.

Result of Action

It’s known that many compounds can have various effects at the molecular and cellular level, such as inducing conformational changes in proteins, modulating signal transduction pathways, or influencing gene expression

Propriétés

IUPAC Name |

2-phenylpentanedinitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c12-8-4-7-11(9-13)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYTPUNLMBIYGAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCC#N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2993049.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2993052.png)

![2-(3,5-dimethylisoxazol-4-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2993054.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride](/img/structure/B2993062.png)

![6-Cyclopropyl-3-({1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2993064.png)

![N-(3-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2993067.png)

![Ethyl 1-(4-fluorophenyl)-4-[(3-fluorophenyl)methoxy]-6-oxopyridazine-3-carboxylate](/img/structure/B2993069.png)